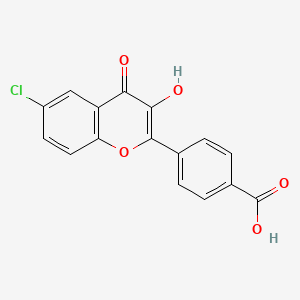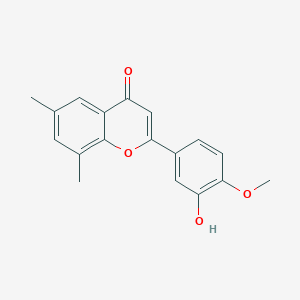![molecular formula C15H17NO B7849383 (2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849383.png)
(2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 2’ position, a methyl group at the 6 position, and a methanamine group at the 3 position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid, while methylation can be performed using methyl iodide and a base.
Amination: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary amines. Substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
(2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins or other macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine: Lacks the methyl group at the 6 position.
(6-Methyl-[1,1’-biphenyl]-3-yl)methanamine: Lacks the methoxy group at the 2’ position.
(2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)amine: Lacks the methanamine group.
Uniqueness
The presence of both methoxy and methyl groups, along with the methanamine group, makes (2’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine unique. This combination of functional groups imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-4-methylphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-12(10-16)9-14(11)13-5-3-4-6-15(13)17-2/h3-9H,10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTOWSZAPZPUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B7849311.png)
![1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B7849315.png)
![1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B7849318.png)
![N-(3-cyanophenyl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7849322.png)


![N-(2-hydroxyethyl)-N,4-dimethyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7849333.png)
![4-[(Acridin-9-ylamino)methyl]benzoic acid;hydrochloride](/img/structure/B7849337.png)
![1-[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7849339.png)




